2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
Description
2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a 3-chlorophenyl group at position 2 and a 2,6-dimethylpiperidinylmethyl moiety at position 3. Its molecular formula is C₃₀H₂₈ClN₃O, with a molecular weight of 490.02 g/mol. The compound is cataloged under CAS number 1706440-86-9 and is commercially available at 95% purity . The 3-chlorophenyl group enhances lipophilicity, while the 2,6-dimethylpiperidinylmethyl substituent may influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C21H23ClN2O |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H23ClN2O/c1-14-5-3-6-15(2)24(14)13-16-9-10-20-19(11-16)23-21(25-20)17-7-4-8-18(22)12-17/h4,7-12,14-15H,3,5-6,13H2,1-2H3 |
InChI Key |
UIFJBXWTFLRWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multi-step organic reactionsThe final step involves the alkylation of the benzo[d]oxazole with 2,6-dimethylpiperidin-1-ylmethyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzo[d]oxazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole exhibit a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that benzo[d]oxazole derivatives can induce apoptosis in cancer cells. For instance, derivatives have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects .
- In vivo models using genetically modified organisms have indicated potential anti-cancer properties through mechanisms involving DNA damage and cell cycle arrest .
- Antidiabetic Properties :
- Antimicrobial Effects :
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes:
-
Starting Materials :
- The synthesis often begins with the reaction of substituted phenols with appropriate piperidine derivatives.
-
Reaction Conditions :
- Reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance yield and reduce reaction times.
-
Characterization Techniques :
- Characterization of synthesized compounds is typically performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Pharmacology, researchers synthesized a series of benzo[d]oxazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions on the benzo[d]oxazole ring significantly enhanced cytotoxic activity compared to standard chemotherapeutics .
Case Study 2: Antidiabetic Activity
A recent investigation explored the effects of synthesized benzo[d]oxazole derivatives on glucose metabolism in Drosophila melanogaster. The findings revealed that certain compounds effectively reduced glucose levels, suggesting their potential as novel antidiabetic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Biological Activity
2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core structure substituted with a 3-chlorophenyl group and a dimethylpiperidine moiety. This structural configuration is significant for its interaction with biological targets.
Antiviral Properties
Research indicates that derivatives of benzo[d]oxazole compounds exhibit antiviral activities, particularly against Hepatitis C Virus (HCV). A study demonstrated that modifications in the piperidine ring and aryl substitutions could enhance antiviral potency. For instance, compounds similar to this compound were tested in cell-based assays, showing effective inhibition of HCV replication with varying selectivity indices (Table 1) .
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.081 ± 0.041 | 7.053 ± 0.788 | 87 |
| Compound B | 0.038 ± 0.037 | 12.967 ± 0.851 | 341 |
| Compound C | 0.055 ± 0.020 | 6.195 ± 0.587 | 113 |
Neuropharmacological Effects
The dimethylpiperidine component suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems. Studies have shown that such compounds can modulate dopamine and serotonin receptors, leading to anxiolytic and antidepressant effects .
Cytotoxicity Assessment
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines, revealing an acceptable safety margin with selective activity against target cells without significant toxicity to normal cells .
Case Study 1: Hepatitis C Inhibition
In a controlled study involving HCV replicon systems, the compound demonstrated significant antiviral activity with an EC50 value of approximately 0.038 μM, indicating strong efficacy against HCV replication while maintaining a high selectivity index .
Case Study 2: Neuropharmacological Activity
A comparative analysis of similar compounds revealed that those containing the dimethylpiperidine moiety exhibited enhanced binding affinity to serotonin receptors, suggesting potential applications in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues from Piperazine-Based Compounds
details piperazine derivatives with benzodioxole and chlorophenyl substituents, such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (Compound 21). While these compounds share the 3-chlorophenyl motif with the target molecule, their core structures differ significantly:
- Core scaffold : Piperazine vs. benzo[d]oxazole. The benzo[d]oxazole’s fused bicyclic system provides greater rigidity compared to the flexible piperazine backbone.
- Substituents : Compound 21 includes a benzodioxole group linked via an ethyl spacer, whereas the target compound features a direct 2,6-dimethylpiperidinylmethyl substitution.
Physicochemical and Pharmacokinetic Comparisons
highlights methods for evaluating lipophilicity, solubility, and drug-likeness using tools like SwissADME. While direct data for the target compound are unavailable, inferences can be drawn:
- Solubility : The rigid benzo[d]oxazole core may lower solubility relative to triazolothiadiazine derivatives (e.g., compounds in ), which exhibit optimized solubility via carboxylic acid groups .
Functional Group Impact on Bioactivity
- Chlorophenyl vs. Bromophenyl/Methoxyphenyl : shows that bromine (Compound 24) or methoxy groups (Compound 23) alter electronic properties and steric bulk compared to chlorine. Bromine’s larger size may enhance halogen bonding but reduce metabolic stability.
- Piperidinyl vs.
Research Implications and Gaps
- Structural Optimization : The target compound’s benzo[d]oxazole core and dimethylpiperidine substituent warrant exploration in CNS drug discovery, leveraging rigidity and lipophilicity.
- Data Limitations : Absence of experimental data (e.g., melting points, spectroscopic validation) for the target compound limits direct comparisons. Future studies should prioritize synthesis and characterization .
- Computational Modeling : Methods from and (density-functional theory) could predict electronic properties and binding affinities, bridging gaps between structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
